molecular formula C13H16N4OS2 B2666047 1-(5-Propylsulfanyl-[1,3,4]thiadiazol-2-yl)-3-p-tolyl-urea CAS No. 488802-71-7

1-(5-Propylsulfanyl-[1,3,4]thiadiazol-2-yl)-3-p-tolyl-urea

Cat. No. B2666047
CAS RN: 488802-71-7
M. Wt: 308.42
InChI Key: YPAPUGULHMGCLV-UHFFFAOYSA-N
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Description

The compound “1-(5-Propylsulfanyl-[1,3,4]thiadiazol-2-yl)-3-p-tolyl-urea” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial properties .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The type of substitution reaction in the final step is determined by two-dimensional (2D) NMR due to thione-thiol tautomerism in the intermediate compound .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom . This heterocyclic core is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .


Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives have shown a broad range of biological activities due to their ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of thiadiazole derivatives, including structures similar to 1-(5-Propylsulfanyl-[1,3,4]thiadiazol-2-yl)-3-p-tolyl-urea, has been explored for their potential in medicinal chemistry, particularly due to their antidiabetic and antibacterial activities. These compounds exhibit marginal activity against selected animal models and microorganisms, indicating their potential utility in developing new therapeutic agents (Chavan & Pai, 2007).

Microwave-assisted Synthesis

The use of microwave irradiation has been demonstrated as an efficient method for synthesizing thiadiazol-2-yl urea derivatives, showcasing the advantage of reduced reaction times and potentially offering a new pathway for the synthesis of compounds with structural similarities to the compound of interest (Li & Chen, 2008).

Anticonvulsant Agents

Research on thiadiazole derivatives has shown their varied biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial effects. Novel thiadiazole urea compounds have been synthesized and evaluated for their anticonvulsant activity, providing insights into their potential as therapeutic agents in treating seizures (Vig et al., 2010).

Glutaminase Inhibitors

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including thiadiazol-2-yl urea derivatives, have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds, through structure-activity relationship (SAR) studies, have shown promise in attenuating the growth of certain cancer cell lines, highlighting their therapeutic potential in oncology (Shukla et al., 2012).

Fungicidal Activities

The synthesis and characterization of N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea and related compounds have revealed their potential fungicidal activities against various pathogens. These findings suggest the utility of such compounds in agricultural applications to combat fungal infections (Song, Tan, & Wang, 2008).

Antimicrobial and Spectral Properties

The exploration of thiadiazole urea derivatives extends to their antimicrobial activities and spectral properties, providing a foundation for further chemical and biological studies. These compounds' structural and functional diversity underscores their significance in developing new antimicrobial agents (Zhang et al., 2017).

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives is generally connected with their ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells . They are also known to inhibit ergosterol biosynthesis, probably interacting with the fungal 14-α-sterol demethylase .

properties

IUPAC Name

1-(4-methylphenyl)-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS2/c1-3-8-19-13-17-16-12(20-13)15-11(18)14-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAPUGULHMGCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667155
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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